1-(benzenesulfonyl)-4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]piperidine 1-(benzenesulfonyl)-4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]piperidine
Brand Name: Vulcanchem
CAS No.: 1021209-64-2
VCID: VC8432735
InChI: InChI=1S/C19H18BrN3O3S/c20-16-8-6-14(7-9-16)18-21-19(26-22-18)15-10-12-23(13-11-15)27(24,25)17-4-2-1-3-5-17/h1-9,15H,10-13H2
SMILES: C1CN(CCC1C2=NC(=NO2)C3=CC=C(C=C3)Br)S(=O)(=O)C4=CC=CC=C4
Molecular Formula: C19H18BrN3O3S
Molecular Weight: 448.3 g/mol

1-(benzenesulfonyl)-4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]piperidine

CAS No.: 1021209-64-2

Cat. No.: VC8432735

Molecular Formula: C19H18BrN3O3S

Molecular Weight: 448.3 g/mol

* For research use only. Not for human or veterinary use.

1-(benzenesulfonyl)-4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]piperidine - 1021209-64-2

Specification

CAS No. 1021209-64-2
Molecular Formula C19H18BrN3O3S
Molecular Weight 448.3 g/mol
IUPAC Name 5-[1-(benzenesulfonyl)piperidin-4-yl]-3-(4-bromophenyl)-1,2,4-oxadiazole
Standard InChI InChI=1S/C19H18BrN3O3S/c20-16-8-6-14(7-9-16)18-21-19(26-22-18)15-10-12-23(13-11-15)27(24,25)17-4-2-1-3-5-17/h1-9,15H,10-13H2
Standard InChI Key ADYBJHKBYWFYRT-UHFFFAOYSA-N
SMILES C1CN(CCC1C2=NC(=NO2)C3=CC=C(C=C3)Br)S(=O)(=O)C4=CC=CC=C4
Canonical SMILES C1CN(CCC1C2=NC(=NO2)C3=CC=C(C=C3)Br)S(=O)(=O)C4=CC=CC=C4

Introduction

The compound 1-(benzenesulfonyl)-4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]piperidine is a complex organic molecule that incorporates several pharmacologically important moieties, including a piperidine ring, a benzenesulfonyl group, and an oxadiazole ring. This combination of structural elements suggests potential biological activity, such as antibacterial, enzyme inhibitory, or other therapeutic effects.

Synthesis

The synthesis of this compound would likely involve multiple steps, including the formation of the oxadiazole ring and its attachment to the piperidine ring, followed by the introduction of the benzenesulfonyl group. A general approach might involve:

  • Formation of the Oxadiazole Ring: This could be achieved through condensation reactions involving appropriate precursors.

  • Attachment to Piperidine: The oxadiazole moiety would be linked to the piperidine ring, potentially through nucleophilic substitution or other coupling reactions.

  • Introduction of the Benzenesulfonyl Group: This step would involve sulfonylation of the piperidine nitrogen.

Biological Activity

Compounds with similar structural elements have shown various biological activities:

  • Antibacterial Activity: Sulfonamides and oxadiazoles are known for their antibacterial properties .

  • Enzyme Inhibition: Piperidine derivatives have been associated with enzyme inhibitory activities .

  • Therapeutic Potential: The combination of these moieties could offer potential therapeutic applications, such as in the treatment of diseases involving enzyme dysregulation or bacterial infections.

Research Findings

While specific research findings on 1-(benzenesulfonyl)-4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]piperidine are not available, compounds with similar structures have been studied for their pharmacological properties. For instance, oxadiazoles and piperidine derivatives have been explored for their antibacterial and enzyme inhibitory activities .

Data Tables

Given the lack of specific data on this compound, a general table summarizing the properties of related compounds can be constructed:

Compound MoietyBiological ActivityPotential Therapeutic Use
OxadiazoleAntibacterialInfections
PiperidineEnzyme InhibitionNeurological Disorders
BenzenesulfonylAntibacterialInfections

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